6-(Methylamino)-5-nitropyridine-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(methylamino)-5-nitropyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O4/c1-8-6-5(10(13)14)3-2-4(9-6)7(11)12/h2-3H,1H3,(H,8,9)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKBOXRZLVUTPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=N1)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylamino)-5-nitropyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the nitration of 2-chloropyridine to introduce the nitro group at the 5-position. This is followed by the substitution of the chlorine atom with a methylamino group through nucleophilic substitution. Finally, the carboxylation of the pyridine ring at the 2-position is achieved using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for nitration and substitution reactions, as well as advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(Methylamino)-5-nitropyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methylamino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Esterification typically involves alcohols and acid catalysts, while amidation requires amines and coupling agents like dicyclohexylcarbodiimide (DCC).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of esters or amides.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of 6-(Methylamino)-5-nitropyridine-2-carboxylic acid exhibit antimicrobial properties. The nitro group in the compound is known to contribute to its ability to inhibit bacterial growth, making it a candidate for developing new antibiotics. Studies have shown that modifications to the pyridine ring can enhance its efficacy against resistant bacterial strains.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. This property makes it a potential candidate for treating inflammatory diseases.
Hypolipidemic Effects
Preliminary studies have suggested that compounds similar to this compound can lower lipid levels in biological models. For instance, related compounds have demonstrated significant reductions in triglycerides and cholesterol levels in rodent models, indicating potential applications in managing hyperlipidemia and related cardiovascular diseases .
Organic Synthesis
Intermediate in Chemical Reactions
this compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its ability to undergo nucleophilic substitutions and coupling reactions makes it valuable for creating more complex molecular architectures. For example, it can be utilized in the synthesis of heterocyclic compounds that are crucial for drug development.
Synthesis of N-pyridine Derivatives
The compound can be transformed into various N-pyridine derivatives through functional group modifications. These derivatives are often used as building blocks in the synthesis of agrochemicals and pharmaceuticals, expanding the utility of this compound in industrial applications.
Biochemical Research
Buffering Agent
Due to its carboxylic acid functionality, this compound can act as an organic buffer in biochemical experiments. This property is particularly useful in maintaining pH stability during enzymatic reactions or cellular assays, facilitating more accurate experimental results .
Inhibitory Studies on Enzymes
The compound has been employed in studies aimed at understanding enzyme inhibition mechanisms. Its structural characteristics allow researchers to investigate how modifications affect enzyme activity, which is essential for drug design aimed at targeting specific enzymes involved in disease pathways.
Mechanism of Action
The mechanism of action of 6-(Methylamino)-5-nitropyridine-2-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methylamino group can form hydrogen bonds with biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional and Functional Group Isomers
6-Methyl-5-nitropicolinic Acid (C₇H₆N₂O₄)
- Structure : Methyl (-CH₃) at position 6, nitro at 5, carboxylic acid at 2.
- Key Differences: Replaces methylamino with methyl, reducing hydrogen-bonding capacity.
- Impact: Lower solubility in polar solvents compared to the methylamino analog due to the absence of an NH group. Molecular weight: 182.14 g/mol .
5-Hydroxy-6-nitropyridine-2-carboxylic Acid (C₆H₄N₂O₅)
- Structure : Hydroxy (-OH) at position 5, nitro at 6.
- Key Differences : Nitro and hydroxy groups swap positions.
- Impact : Enhanced acidity (pKa ~1.5–2.5 for -COOH and ~8–9 for -OH) compared to the target compound. Molecular weight: 184.11 g/mol .
5-Nitropyridine-2-carboxylic Acid (C₆H₄N₂O₄)
- Key Differences: Simpler structure lacking the methylamino group.
- Market data (2025) highlights its industrial use as a precursor in agrochemicals .
Functional Group Analogs
6-(N-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic Acid Methyl Ester
- Structure: Carbamoyl (-CONH-) and ester (-COOCH₃) groups replace methylamino and carboxylic acid.
- Key Differences : Esterification reduces polarity and acidity. Synthesis involves acyl chloride intermediates, similar to methods for nitro-heterocycles .
- Impact : Enhanced lipophilicity, making it suitable for membrane-permeable ligands .
PF-01247324 (C₁₃H₁₀Cl₃N₃O)
- Structure : Trichlorophenyl and carboxamide groups on a pyridine core.
- Key Differences : Bulky trichlorophenyl substituent introduces steric effects.
- Impact: Potential pharmacological applications due to halogenated aromatic systems .
Heterocyclic Analogs
5-Nitrofuran-2-carboxylic Acid Derivatives
Comparative Data Table
Industrial and Research Relevance
- Pharmaceuticals: Methylamino and nitro groups enhance binding to biological targets (e.g., enzymes or receptors).
- Materials Science : Nitro groups aid in designing energetic materials or dyes. Market analyses predict growth for nitropyridine derivatives in agrochemicals .
Biological Activity
6-(Methylamino)-5-nitropyridine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
Chemical Structure:
- The compound features a pyridine ring with a methylamino group and a nitro group at specific positions, contributing to its unique chemical properties.
Physical Properties:
- Molecular Formula: C₇H₈N₄O₃
- Molecular Weight: 184.16 g/mol
- Solubility: Soluble in polar solvents like water and methanol.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs often exhibit notable antimicrobial properties. The presence of nitrogen and oxygen functionalities can enhance interactions with microbial enzymes or membranes.
- In Vitro Studies:
- Assays have demonstrated that this compound shows effective inhibition against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Pseudomonas aeruginosa | 32 |
Anticancer Properties
The compound has been studied for its potential anticancer effects, particularly in inhibiting cancer cell growth and inducing apoptosis.
- Case Study:
- A study involving human cancer cell lines (e.g., HeLa and MCF-7) reported IC50 values indicating significant cytotoxicity. The compound induced apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 22 |
Enzyme Inhibition
This compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Mechanistic Studies:
- Enzyme assays have shown that the compound inhibits dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis, with an IC50 value of approximately 50 µM.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Binding to Enzymes: The compound may bind to active sites of enzymes, inhibiting their function.
- Induction of Apoptosis: In cancer cells, it may activate apoptotic pathways leading to cell death.
- Disruption of Cellular Processes: Its structural features allow it to interfere with cellular signaling pathways.
Research Findings
Recent studies have highlighted the potential applications of this compound in drug development:
- Drug Development: It is being explored as a lead compound for new pharmaceuticals targeting bacterial infections and cancer.
- Material Science Applications: Its unique structure is also being investigated for applications in developing new materials with specific properties.
Q & A
Q. What safety protocols are essential when handling 6-(Methylamino)-5-nitropyridine-2-carboxylic acid in laboratory settings?
- Methodological Answer: Due to structural similarities to nitropyridine derivatives, researchers must adopt precautions for skin/eye irritation and respiratory protection. Use nitrile gloves, safety goggles, and lab coats. Work in a fume hood to minimize inhalation of dust. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Store in airtight containers away from oxidizing agents to prevent decomposition into CO, CO₂, or nitrogen oxides .
Q. What synthetic methodologies are suitable for preparing this compound?
- Methodological Answer: A common approach involves coupling reactions using nitropyridine precursors. For example, dissolve 5-nitropyridine-2-carboxylic acid derivatives in anhydrous DMF, add methylamine under inert conditions, and stir at room temperature for 12–24 hours. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Purify via recrystallization (ethanol/water) or column chromatography .
Q. How should this compound be stored to ensure long-term stability?
- Methodological Answer: Store in a desiccator at 2–8°C under inert gas (e.g., argon) to prevent moisture absorption and oxidative degradation. Avoid contact with strong acids/bases. Regularly inspect for color changes (e.g., yellow to brown indicates decomposition). Use amber glass vials to limit light exposure .
Q. What analytical techniques are recommended for initial purity assessment?
Q. How can researchers mitigate risks during waste disposal?
- Methodological Answer: Neutralize acidic/basic residues before disposal. Collect solid waste in labeled containers for incineration at licensed facilities. Avoid aqueous discharge due to potential ecotoxicity. Follow EPA guidelines (40 CFR 720) for hazardous waste management .
Advanced Research Questions
Q. How can conflicting data on the nitro group’s reactivity in this compound be resolved?
- Methodological Answer: Design controlled experiments to isolate variables (e.g., pH, temperature). Use cyclic voltammetry to assess redox behavior or conduct kinetic studies under varying conditions (e.g., UV-Vis monitoring of nitro reduction rates). Compare results with computational models (DFT calculations for reaction pathways) .
Q. What strategies optimize the compound’s stability in aqueous solutions for biological assays?
Q. How can researchers characterize decomposition pathways under accelerated aging conditions?
Q. What coupling reactions are feasible for modifying the carboxylic acid moiety?
Q. How can the compound’s photostability be evaluated for applications in light-sensitive assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
